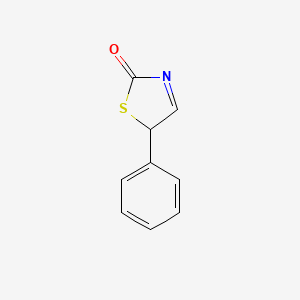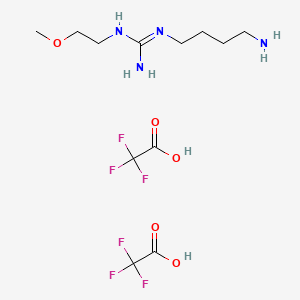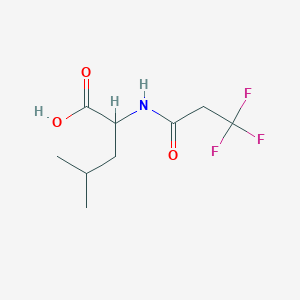
(3,3,3-Trifluoropropanoyl)leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,3-Trifluoropropanoyl)leucine is a fluorinated derivative of the amino acid leucine. This compound is characterized by the presence of a trifluoropropanoyl group attached to the leucine molecule. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoropropanoyl)leucine typically involves the reaction of leucine with 3,3,3-trifluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,3-Trifluoropropanoyl)leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoropropanoyl group to other functional groups.
Substitution: The trifluoropropanoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoropropanoic acid derivatives, while substitution reactions can produce a variety of functionalized leucine derivatives .
Wissenschaftliche Forschungsanwendungen
(3,3,3-Trifluoropropanoyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on protein structure and function due to the presence of the trifluoropropanoyl group.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating enzyme activity and metabolic pathways.
Wirkmechanismus
The mechanism of action of (3,3,3-Trifluoropropanoyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoropropanoyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,3-Trifluoropropionic acid: A precursor in the synthesis of (3,3,3-Trifluoropropanoyl)leucine.
3,3,3-Trifluoropropionyl chloride: Another related compound used in the synthesis of various fluorinated derivatives.
Uniqueness
This compound is unique due to the presence of both the leucine amino acid and the trifluoropropanoyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H14F3NO3 |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
4-methyl-2-(3,3,3-trifluoropropanoylamino)pentanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)3-6(8(15)16)13-7(14)4-9(10,11)12/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
BXNBAZJAKYKNIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)
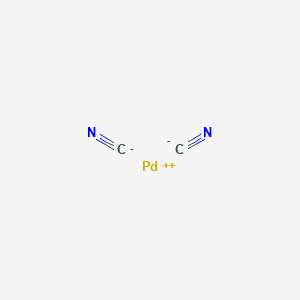
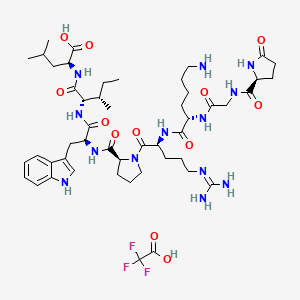



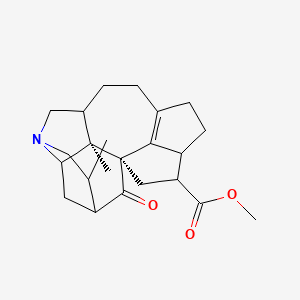
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

